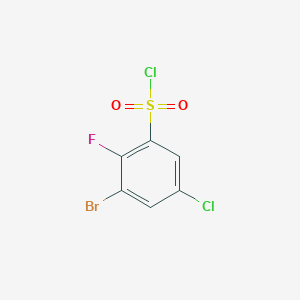

3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C6H2BrCl2FO2S |

|---|---|

Molecular Weight |

307.95 g/mol |

IUPAC Name |

3-bromo-5-chloro-2-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H2BrCl2FO2S/c7-4-1-3(8)2-5(6(4)10)13(9,11)12/h1-2H |

InChI Key |

ASWUJGMQPCYBTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 3-Bromo-5-chloro-2-fluorobenzene using chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety readily undergoes nucleophilic substitution, forming derivatives critical for pharmaceutical and material science applications.

| Reaction Type | Nucleophile | Product | Conditions | Yield | Application |

|---|---|---|---|---|---|

| Aminolysis | Amines | Sulfonamide derivatives | RT, inert solvent (e.g., DCM) | 75–92% | Antibacterial agents |

| Alcoholysis | Alcohols | Sulfonate esters | Reflux, base (e.g., pyridine) | 60–85% | Polymer crosslinkers |

| Thiolysis | Thiols | Sulfonothioates | RT, aqueous/organic biphasic | 50–78% | Enzyme inhibitors |

For example, reaction with methylamine produces 3-bromo-5-chloro-2-fluorobenzene-1-sulfonamide, a precursor for antimicrobial agents. The bromine and chlorine atoms enhance electrophilicity, facilitating nucleophilic attack at the sulfur center.

Participation in Cross-Coupling Reactions

The bromine substituent enables transition-metal-catalyzed cross-coupling reactions, expanding synthetic utility.

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl sulfonyl chlorides | 65–88% |

| Buchwald–Hartwig | Pd₂(dba)₃/XPhos | Amines | Aminated sulfonyl chlorides | 70–82% |

These reactions retain the sulfonyl chloride group, allowing further functionalization. For instance, Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl derivative with enhanced π-stacking capacity for material science applications.

Halogen Exchange Reactions

The chlorine atom undergoes selective displacement under specific conditions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| KI, CuI | DMF, 120°C | 3-Bromo-5-iodo-2-fluorobenzene-1-sulfonyl chloride | >95% (Cl → I) |

| NaF, [18-crown-6] | DMSO, 80°C | 3-Bromo-2,5-difluorobenzene-1-sulfonyl chloride | 80% (Cl → F) |

Fluorination via halogen exchange is particularly valuable for tuning electronic properties in drug design.

Reductive Transformations

Controlled reduction of the sulfonyl chloride group or halogens enables access to downstream intermediates:

| Reagent | Target Site | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Sulfonyl chloride | 3-Bromo-5-chloro-2-fluorobenzenethiol | 40–55% |

| H₂, Pd/C | Bromine | 5-Chloro-2-fluorobenzene-1-sulfonyl chloride | 90% |

The thiol product serves as a ligand in catalysis, while hydrogenolysis of bromine simplifies the scaffold for further modifications.

Oxidative Degradation Pathways

Under oxidative conditions, the sulfonyl chloride group participates in unique degradation mechanisms:

-

Reaction with tertiary amines (e.g., triethylamine) in air generates sulfonylethenamines via intermediate N-sulfonylammonium species .

-

Pathway:

This reactivity is exploited to synthesize enamine-based ligands for coordination chemistry .

Stability and Competing Reactions

Competing hydrolysis of the sulfonyl chloride group limits aqueous applications:

| Condition | Hydrolysis Rate (k, s⁻¹) | Primary Product |

|---|---|---|

| pH 7.0, 25°C | 1.2 × 10⁻⁴ | 3-Bromo-5-chloro-2-fluorobenzenesulfonic acid |

| pH 12.0, 25°C | 3.8 × 10⁻² | Same as above |

Stabilization strategies include using anhydrous solvents and low temperatures during synthesis.

Biological Interaction Mechanisms

The compound’s halogenated aromatic core enables halogen bonding with biomolecules:

-

Bromine : Forms strong XB interactions with carbonyl oxygens in enzyme active sites (e.g., carbonic anhydrase II).

-

Chlorine : Enhances hydrophobic interactions in protein pockets.

-

Sulfonamide derivatives : Inhibit folate biosynthesis in bacteria by mimicking p-aminobenzoic acid.

Scientific Research Applications

3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Utilized in the synthesis of potential therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Key Observations:

Ring Type and Electronic Effects :

- The benzene-based target compound exhibits strong electron-withdrawing effects from halogens (Br, Cl, F) and the sulfonyl chloride group, enhancing electrophilic substitution resistance compared to pyridine derivatives (e.g., 5-bromo-6-chloropyridine-3-sulfonyl chloride ). Pyridine’s nitrogen atom further polarizes the ring, increasing reactivity toward nucleophilic attack .

- 3-Chloro-5-(trifluoromethyl)benzoyl chloride lacks sulfonyl functionality but shares halogen and trifluoromethyl groups, making it suitable for acylations rather than sulfonylation reactions .

Functional Group Reactivity :

- Sulfonyl chlorides (target compound and 5-bromo-6-chloropyridine-3-sulfonyl chloride ) undergo nucleophilic substitution to form sulfonamides or sulfonate esters. The pyridine derivative’s heterocyclic structure may confer better solubility in polar aprotic solvents compared to benzene analogs .

- Methyl 3-bromo-5-(chlorosulfonyl)benzoate combines sulfonyl chloride with an ester group, enabling dual reactivity (e.g., ester hydrolysis or sulfonamide formation) but requiring careful handling under basic conditions .

Substituent Impact on Physical Properties: Fluorine in the target compound reduces molecular weight and may lower melting points relative to non-fluorinated analogs. However, the trifluoromethyl group in 3-chloro-5-(trifluoromethyl)benzoyl chloride significantly increases hydrophobicity . Pyridine-based compounds (e.g., 5-bromo-6-chloropyridine-3-sulfonyl chloride) often exhibit higher dipole moments due to nitrogen’s electronegativity, influencing crystallization behavior .

Biological Activity

3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique halogen substitutions on the benzene ring. This compound, with a molecular weight of 291.50 g/mol, exhibits significant potential for biological activity, particularly in the fields of medicinal chemistry and drug development. The presence of bromine, chlorine, and fluorine atoms enhances its electrophilic properties, making it a reactive agent in various biological interactions.

The compound is classified under sulfonyl chlorides, which are known for their reactivity due to the sulfonyl chloride functional group. This group allows for nucleophilic substitution reactions, crucial for modifying biological molecules. The structural formula can be represented as follows:

- Molecular Formula : CBrClFNO

- CAS Number : 2387123-34-2

Interaction Studies

Research indicates that compounds with similar structures often exhibit significant biological properties. For instance, studies have shown that halogenated sulfonyl chlorides can modify protein functions through covalent bonding with nucleophilic sites on amino acids. This reactivity is essential for understanding their potential therapeutic applications.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods involving electrophilic aromatic substitution reactions or direct chlorination processes. These synthetic routes are critical for producing the compound in sufficient purity for biological testing .

Comparative Analysis Table

| Compound Name | CAS Number | Similarity Score | Key Features |

|---|---|---|---|

| 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | 1214342-44-5 | 0.93 | Different halogen positioning |

| 4-Bromo-2-fluorobenzenesulfonyl chloride | 216159-03-4 | 0.89 | Variation in halogen substitution |

| 5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride | 287172-61-6 | 0.88 | Additional fluorine substituent |

| 3-Fluorobenzenesulfonyl chloride | 2905-24-0 | 0.81 | Lacks bromine and chlorine atoms |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and sulfonation of benzene derivatives. For example, 1-bromo-3-chloro-5-fluorobenzene (a precursor) may undergo sulfonation using chlorosulfonic acid, followed by purification via recrystallization . Reaction temperature and stoichiometric ratios of sulfonating agents are critical to minimizing byproducts like polysubstituted sulfones. Optimization studies suggest maintaining temperatures below 40°C during sulfonation to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC (for purity assessment, targeting >95% as per industrial standards ).

- NMR (¹H/¹³C) to confirm substitution patterns on the aromatic ring.

- X-ray crystallography for resolving crystal packing and bond angles, as demonstrated in structurally related sulfonyl chlorides .

- Density and refractive index measurements for cross-verification with literature values (e.g., d: 1.72 for analogous halogenated benzenes ).

Q. What are the critical safety protocols for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis.

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes during synthesis to avoid moisture exposure.

- Safety Gear : Acid-resistant gloves and face shields are mandatory due to the compound’s corrosive sulfonyl chloride group .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during sulfonation/chlorination steps?

- Methodological Answer :

- Regioselective Protection : Introduce directing groups (e.g., nitro or methoxy) temporarily to control halogenation positions .

- Low-Temperature Chlorination : Use SO₂Cl₂ in dichloromethane at 0°C to reduce uncontrolled electrophilic substitutions .

- In Situ Monitoring : Employ FT-IR to track sulfonyl chloride formation (S=O stretching at ~1370 cm⁻¹) and adjust reagent addition rates dynamically .

Q. How can computational chemistry predict reactivity or regioselectivity in derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution (EAS) to predict preferential bromination/chlorination sites. For example, meta-fluorine groups can deactivate specific ring positions, directing halogens to ortho/para sites .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to nucleophilic attack, aiding in designing functionalized derivatives .

Q. How should researchers resolve contradictions in reported synthetic yields or reaction conditions?

- Methodological Answer :

- Cross-Validation : Replicate procedures from multiple sources while controlling variables (e.g., solvent purity, catalyst batches).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dihalogenated isomers) that may explain yield discrepancies .

- Statistical DoE (Design of Experiments) : Apply factorial design to isolate critical factors (e.g., temperature vs. reagent excess) affecting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.